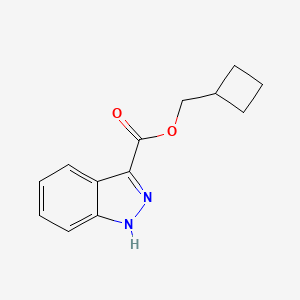
Cyclobutylmethyl 1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylmethyl 1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of indazole derivatives, including Cyclobutylmethyl 1H-indazole-3-carboxylate, often employs metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu(OAc)2-catalyzed cyclization and diazotization reactions are commonly used .
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethyl 1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated indazole derivatives with nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted indazole compounds with various functional groups .
Scientific Research Applications
Cyclobutylmethyl 1H-indazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutylmethyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Cyclobutylmethyl 1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Methyl 1H-indazole-3-carboxylate: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
1H-indazole-3-carboxylic acid: Lacks the ester group present in this compound.
1H-indazole-3-carboxamide: Contains an amide group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
cyclobutylmethyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c16-13(17-8-9-4-3-5-9)12-10-6-1-2-7-11(10)14-15-12/h1-2,6-7,9H,3-5,8H2,(H,14,15) |
InChI Key |
OJNQIRGMXQDAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















